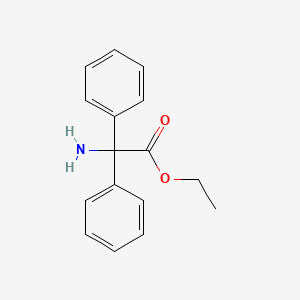

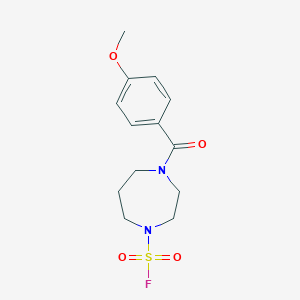

N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

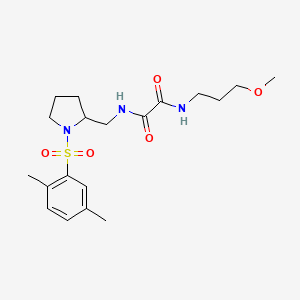

“N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide” is a compound that belongs to the class of organic compounds known as quinazolinones . Quinazolinones are a type of nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities .

Synthesis Analysis

The synthesis of “this compound” involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation . A targeted N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides were obtained by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in dimethylformamide environment with excess of potassium carbonate at a temperature 70-80 ˚С .Molecular Structure Analysis

The structure of the synthesized compounds was proved by elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method . The obtained elemental analysis results were within ± 0.4 % of the theoretical values .Chemical Reactions Analysis

Quinazolinones have been synthesized via amination and annulation of amidines and benzamides . An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Scientific Research Applications

Antiviral Applications

- Novel 2,3-disubstituted quinazolin-4(3H)-ones, synthesized using microwave techniques, exhibited significant antiviral activities against a range of viruses, including influenza A, severe acute respiratory syndrome coronavirus, dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses. These compounds were evaluated for their cytotoxicity and antiviral efficacy in cell culture, highlighting their potential as antiviral agents (Selvam et al., 2007).

Anticancer Applications

- 2-Substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides were proposed as novel PI3K inhibitors and anticancer agents based on bioisostere. These compounds showed potent antiproliferative activities against various human cancer cell lines, suggesting their utility as anticancer agents (Shao et al., 2014).

- Arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone were synthesized and evaluated for their bioactivities, demonstrating excellent antitumor activity against certain cancer cell lines, thus indicating their potential as anticancer therapeutics (Zeng et al., 2016).

Analytical Chemistry Applications

- A carbon paste electrode modified by 8,9-dihydroxy-7-methyl-12H-benzothiazolo[2,3-b]quinazolin-12-one (DMBQ) and ZnO/CNTs nanocomposite was developed for the electrocatalytic oxidization of glutathione (GSH) and amoxicillin (AMX). This sensor showed excellent performance for the detection of GSH and AMX in biological and pharmaceutical samples, demonstrating the utility of quinazolinone derivatives in analytical sensors (Karimi-Maleh et al., 2014).

properties

IUPAC Name |

N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c25-19(22-15-16-9-3-1-4-10-16)13-5-2-8-14-24-20(26)17-11-6-7-12-18(17)23-21(24)27/h1,3-4,6-7,9-12H,2,5,8,13-15H2,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGVODPFURXJFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate](/img/structure/B2776924.png)

![2-[4-(Benzyloxy)phenoxy]acetohydrazide](/img/structure/B2776926.png)

![N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2776929.png)

![2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2776944.png)

![4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2776947.png)